molecular formula C17H23ClN2O B11477071 N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N'-cyclohexylurea

N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N'-cyclohexylurea

Cat. No.: B11477071
M. Wt: 306.8 g/mol
InChI Key: VVQGGMYKESZYNR-UHFFFAOYSA-N
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Description

3-{[1-(4-Chlorophenyl)cyclopropyl]methyl}-1-cyclohexylurea: is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a chlorophenyl ring, which is further connected to a cyclohexylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1-(4-Chlorophenyl)cyclopropyl]methyl}-1-cyclohexylurea typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of 1-(4-Chlorophenyl)cyclopropylmethanol: This intermediate is prepared by reacting 4-chlorobenzyl chloride with cyclopropylmagnesium bromide in an ether solvent under an inert atmosphere.

    Conversion to 1-(4-Chlorophenyl)cyclopropylmethyl isocyanate: The alcohol intermediate is then converted to the corresponding isocyanate using phosgene or a phosgene equivalent.

    Reaction with Cyclohexylamine: The isocyanate is finally reacted with cyclohexylamine to yield the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the urea moiety, potentially converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed:

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study the interactions of cyclopropyl-containing compounds with biological macromolecules.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Chlorophenyl)cyclopropyl]methyl}-1-cyclohexylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group is known to confer rigidity to the molecule, enhancing its binding affinity to target sites. The chlorophenyl ring can participate in π-π interactions, while the urea moiety can form hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • 1-{[1-(4-Chlorophenyl)cyclopropyl]methyl}-3-cyclohexylthiourea
  • 3-{[1-(4-Chlorophenyl)cyclopropyl]methyl}-1-cyclohexylcarbamate

Uniqueness: The presence of the urea moiety in 3-{[1-(4-Chlorophenyl)cyclopropyl]methyl}-1-cyclohexylurea distinguishes it from similar compounds, providing unique hydrogen bonding capabilities and influencing its reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of 3-{[1-(4-Chlorophenyl)cyclopropyl]methyl}-1-cyclohexylurea, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H23ClN2O

Molecular Weight

306.8 g/mol

IUPAC Name

1-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-cyclohexylurea

InChI

InChI=1S/C17H23ClN2O/c18-14-8-6-13(7-9-14)17(10-11-17)12-19-16(21)20-15-4-2-1-3-5-15/h6-9,15H,1-5,10-12H2,(H2,19,20,21)

InChI Key

VVQGGMYKESZYNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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